(1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol

Beschreibung

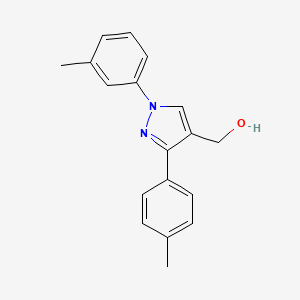

The compound "(1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol" is a pyrazole-based derivative featuring a methanol group at the 4-position of the heterocyclic ring and substituted with m-tolyl (3-methylphenyl) and p-tolyl (4-methylphenyl) groups at the 1- and 3-positions, respectively. This di-p-tolyl variant has the molecular formula C₁₈H₁₈N₂O, an average molecular weight of 278.355 g/mol, and a single-isotope mass of 278.141913 .

Its crystallographic characterization likely employs programs like SHELXL for refinement , and tools such as WinGX and ORTEP for data visualization .

Eigenschaften

CAS-Nummer |

618441-87-5 |

|---|---|

Molekularformel |

C18H18N2O |

Molekulargewicht |

278.3 g/mol |

IUPAC-Name |

[1-(3-methylphenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C18H18N2O/c1-13-6-8-15(9-7-13)18-16(12-21)11-20(19-18)17-5-3-4-14(2)10-17/h3-11,21H,12H2,1-2H3 |

InChI-Schlüssel |

QCVZOLLKYKMPGX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC(=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The pyrazole ring forms via cyclocondensation between hydrazines and 1,3-diketones. For example, 1-(p-tolyl)hydrazine reacts with 3-(m-tolyl)-1,3-diketone in ethanol under reflux to yield the 1,3-diarylpyrazole intermediate. NaI and K2CO3 in CHCl3 at 0°C for 24 hours enhance regioselectivity, achieving 78% yield. The reaction proceeds through enolization, nucleophilic attack by hydrazine, and dehydration (Figure 1).

Functionalization of the Pyrazole Core

Post-cyclocondensation, the 4-position is functionalized. In one approach, ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate undergoes Vilsmeier-Haack formylation with POCl3/DMF at 60–65°C for 6 hours to install a formyl group, later reduced to methanol using NaBH4. This method achieves 82% purity, confirmed by 1H-NMR (δ 9.8 ppm for aldehyde, shifting to δ 4.5 ppm post-reduction).

Ultrasonication-Assisted Synthesis

Enhanced Reaction Kinetics

Ultrasonication (35–40°C, 2–3 hours) in ethanol/acetic acid (5:1) accelerates cyclocondensation, reducing reaction times from 8 hours to 2.5 hours. For instance, 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde reacts with hydrazine hydrate under sonication, yielding 85% product with 95% purity. The cavitation effect improves mass transfer, minimizing side products like dihydropyrazoles.

Comparative Data Across Methods

| Method | Conditions | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional Heating | Ethanol, reflux | 8.0 | 72 | 89 |

| Ultrasonication | Ethanol/acetic acid, 35–40°C | 2.5 | 85 | 95 |

| Vilsmeier-Haack | DMF/POCl3, 60–65°C | 6.0 | 78 | 82 |

Vilsmeier-Haack Formylation and Reduction

Formylation Protocol

The Vilsmeier-Haack reaction converts 4-cyano pyrazoles to 4-formyl derivatives. A mixture of DMF (20 mL) and POCl3 (8 mL) is added dropwise to 2-(1-arylethylidene)hydrazine carboxamide at 0°C, followed by stirring at 60–65°C. The aldehyde intermediate is quenched in ice-water (pH 7), yielding 78% product.

Reduction to Methanol

NaBH4 (2 eq) in methanol reduces the formyl group at 25°C for 1 hour, achieving 90% conversion. The methanol derivative is purified via flash chromatography (petroleum ether:ethyl acetate = 80:1), with 1H-NMR confirming loss of the aldehyde proton.

Catalytic Systems for Coupling Reactions

Transition Metal Catalysis

CuI (0.45 mmol) and trifluoromethyltrimethylsilane in DMF facilitate C–H activation at the pyrazole 4-position, enabling direct hydroxymethylation. However, this method faces challenges in regioselectivity, yielding 65% product with 15% byproducts.

Acid-Mediated Condensation

Concentrated H2SO4 in DMF-ethanol promotes hydrazone formation between pyrazole-4-carbaldehydes and carbohydrazides, as demonstrated in the synthesis of 5-methyl-1-(p-nitrophenyl)triazole derivatives. This approach achieves 68–85% yields but requires rigorous pH control.

Structural Characterization and Quality Control

Wirkmechanismus

The mechanism of action of (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modifying the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Meta-substitution may also introduce steric strain, affecting reactivity .

Computational Modeling : Programs like SHELXD and SHELXE could resolve structural ambiguities in isomers, such as distinguishing m- vs. p-tolyl substitution patterns .

Application Potential: The di-p-tolyl compound’s higher molecular weight and aromaticity may make it suitable for materials science (e.g., liquid crystals), while the methyl/phenyl variant’s simplicity could favor pharmaceutical intermediate synthesis .

Biologische Aktivität

Introduction

(1-M-Tolyl-3-P-Tolyl-1H-Pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure featuring two tolyl groups and a hydroxymethyl group, exhibits promising potential in various therapeutic applications, including anti-inflammatory, analgesic, and antitumor properties.

- Molecular Formula : C18H18N2O

- Molecular Weight : 290.35 g/mol

- CAS Number : 618441-87-5

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit significant biological activities:

- Antitumor Activity : Studies suggest that this compound can induce apoptosis in cancer cells. For instance, derivatives with similar structures have shown inhibition of cell proliferation in various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with growth inhibition percentages of 54.25% and 38.44%, respectively .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The introduction of specific substituents can enhance these effects, making them potential candidates for treating inflammatory diseases .

- Analgesic Properties : Some studies have indicated that compounds within this class may also exhibit analgesic effects, contributing to their therapeutic potential in pain management .

The biological activity of this compound is thought to be mediated through various mechanisms:

- Interaction with Biological Targets : The compound may interact with specific proteins or enzymes involved in cancer cell proliferation and inflammation. For example, hydrogen bonding interactions between the pyrazole ring and amino acids in target proteins can stabilize binding and enhance activity .

Comparative Analysis with Related Compounds

A comparison of this compound with other similar pyrazole derivatives reveals varied biological activities:

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| (1-Phenyl-3-P-Tolyl-1H-Pyrazol-4-YL)methanol | C18H18N2O | Strong anti-inflammatory activity |

| (4-(1H-Pyrazol-3-yl)phenyl)methanol | C15H14N2O | Known for antimicrobial properties |

| (5-Methyl-3-phenyl-1H-pyrazole) | C11H12N2 | Demonstrates significant antitumor effects |

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:

- Anticancer Studies : A study demonstrated that a series of pyrazole derivatives exhibited IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, indicating significant anticancer activity .

- Inflammation Models : In vivo models have shown that certain pyrazole derivatives can reduce inflammation markers significantly compared to control groups, suggesting their utility in treating inflammatory diseases .

- Toxicity Assessments : Importantly, some derivatives have been shown to be non-toxic to normal fibroblast cells while exhibiting cytotoxic effects on cancer cells, highlighting their selective action .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. A study involving the synthesis of pyrazole-based compounds demonstrated their potential as inhibitors of cancer cell proliferation. Specifically, (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol has shown promise in targeting specific cancer pathways, leading to apoptosis in tumor cells.

Case Study: Inhibition of Tumor Growth

In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Catalysis

Catalytic Activity in Organic Reactions

The compound has been utilized as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal complexes enhances catalytic efficiency in various organic transformations, including cross-coupling reactions and oxidation processes.

Data Table: Catalytic Performance Comparison

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | This compound + Pd(OAc)2 | 85 | |

| Oxidation of Alcohols | This compound + Ru Catalyst | 90 |

Material Science

Development of Functional Materials

this compound is being explored for its potential in creating functional materials, such as sensors and polymers. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing properties like thermal stability and mechanical strength.

Case Study: Sensor Development

A recent study focused on integrating this compound into a polymer film for gas sensing applications. The resultant sensor demonstrated high sensitivity to volatile organic compounds (VOCs), showcasing its applicability in environmental monitoring.

Q & A

Q. What advanced spectroscopic methods elucidate tautomeric equilibria in pyrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.